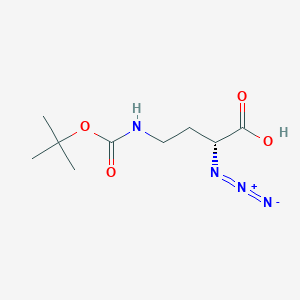
Ethyl (4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, also known as AG1478, is a small molecule inhibitor that is commonly used in scientific research. It was first synthesized in the late 1990s and has since been used in a variety of studies to investigate the mechanisms of action of various proteins and enzymes.
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit anti-inflammatory and anti-bacterial activities, suggesting potential targets could be inflammatory pathways or bacterial cells.
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include pH, temperature, and the presence of other compounds or enzymes that could interact with it . .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl (4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is its specificity for EGFR tyrosine kinase. This allows researchers to selectively inhibit this pathway without affecting other cellular processes. However, it is important to note that this compound is not a pan-EGFR inhibitor and may not be effective against all EGFR isoforms. Additionally, like all small molecule inhibitors, this compound has limitations in terms of its bioavailability and potential off-target effects.
Orientations Futures
There are a number of potential future directions for research involving Ethyl (4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate. One possible avenue is the investigation of its effects on other signaling pathways, such as the PI3K/Akt/mTOR pathway. Additionally, researchers may explore the use of this compound in combination with other inhibitors or chemotherapeutic agents to enhance its efficacy. Finally, there may be opportunities to develop new and more potent EGFR inhibitors based on the structure of this compound.
Méthodes De Synthèse
Ethyl (4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is typically synthesized using a multi-step process that involves the reaction of several different chemicals. The exact details of the synthesis method can vary depending on the specific laboratory and conditions used, but in general, the process involves the reaction of thiazole-2-carboxylic acid with ethyl chloroformate to form a carbamate intermediate. This intermediate is then reacted with 3,4-dimethoxyaniline to form the final product, this compound.
Applications De Recherche Scientifique
Ethyl (4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is commonly used in scientific research as a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This receptor is a key player in a number of cellular processes, including cell proliferation, differentiation, and survival. By inhibiting the activity of EGFR, this compound can be used to investigate the role of this receptor in various biological systems.
Propriétés
IUPAC Name |
ethyl N-[4-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-4-24-16(21)19-15-18-11(9-25-15)8-14(20)17-10-5-6-12(22-2)13(7-10)23-3/h5-7,9H,4,8H2,1-3H3,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTYAPWHNJLREL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-hydroxy-3-[(4-methoxyphenyl)sulfanyl]-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2883090.png)





![2-amino-N-(4-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2883103.png)